molecular formula C5H4F2N2 B2470700 2,4-Difluoro-5-methylpyrimidine CAS No. 96548-89-9

2,4-Difluoro-5-methylpyrimidine

Cat. No.: B2470700
CAS No.: 96548-89-9
M. Wt: 130.098
InChI Key: NIAMELKDNLLWRH-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylpyrimidine (CAS 96548-89-9) is a valuable fluorinated building block in chemical and biochemical research. With the molecular formula C5H4F2N2 and a molecular weight of 130.1 g/mol, this compound is primarily recognized for its role as a thymine isostere . Its key application is in the synthesis of modified oligonucleotides, where it is incorporated as the non-polar, non-hydrogen-bonding analog 2,4-difluoro-5-methylbenzene (dF) . Once incorporated into a DNA strand, dF functions as a powerful tool for Nuclear Magnetic Resonance (NMR) spectroscopy. It aids in the assignment of proton resonances in complex, redundant DNA sequences by dispersing overlapped NMR signals . The fluorine-19 (19F) nuclei act as sensitive reporters of the local environment, providing insights into nucleic acid structure, conformational changes, and dynamics, as they are positioned in both the major and minor grooves of the DNA duplex . Studies indicate that while incorporation can subtly alter duplex stability and dynamics, it is generally non-perturbing to the overall helical geometry . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the primary scientific literature for detailed synthetic protocols and specific application data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAMELKDNLLWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Difluoro 5 Methylpyrimidine and Analogues

De Novo Pyrimidine (B1678525) Ring Construction

De novo synthesis refers to the construction of the pyrimidine ring from acyclic precursors. This approach is fundamental in organic chemistry, allowing for the creation of a wide array of substituted pyrimidines by varying the starting components. While biochemical de novo pathways in organisms create essential nucleotides like UMP from simple molecules such as carbon dioxide, glutamine, and ATP, chemical synthesis in the laboratory employs analogous logic by condensing smaller molecular fragments. ambeed.comambeed.com

Cyclocondensation Reactions (e.g., involving amidine hydrochlorides)

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. These reactions typically involve the condensation of a three-carbon dielectrophilic component with a nucleophilic N-C-N fragment, such as an amidine. wikipedia.orgtcichemicals.com The Pinner synthesis, a classic example, involves the reaction of 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. wikipedia.org

Substituted amidines can be prepared from the condensation of alcohols or sulfates with thiourea. sigmaaldrich.commdpi.com These amidines are then reacted with α,β-unsaturated ketones (chalcones) or other 1,3-dielectrophiles in a cyclocondensation reaction to yield substituted pyrimidines. wikipedia.orgsigmaaldrich.commdpi.com For instance, the reaction of α-azidovinyl ketones with amidines in the presence of a base like potassium carbonate has been shown to produce 5-aminopyrimidines. wikipedia.org Similarly, trifluoromethylated pyrimidines can be synthesized through the reaction of trifluorinated 2-bromoenones with amidines, proceeding through an aza-Michael addition and subsequent intramolecular cyclization. tcichemicals.com

The following table summarizes representative cyclocondensation reactions for the synthesis of pyrimidine analogues.

Starting Material 1Starting Material 2Catalyst/ReagentProduct TypeRef
α-Azidovinyl ketonesAmidine hydrochloridesK₂CO₃ in DMF5-Aminopyrimidines wikipedia.org
Unsaturated ketonesAmidineCholine hydroxideSubstituted pyrimidines wikipedia.org
ChalconesSubstituted amidinesDMSO, heatSubstituted pyrimidines sigmaaldrich.commdpi.com
Trifluorinated 2-bromoenonesAmidines-Trifluoromethylated pyrimidines tcichemicals.com

Ring Closure Strategies

Ring closure strategies encompass a broad range of reactions where an open-chain precursor containing all the necessary atoms is cyclized to form the pyrimidine ring. The success of these reactions often depends on following established principles for ring formation, such as Baldwin's rules, which predict the favorability of different types of ring closures based on the geometry of the transition state. numberanalytics.com

One strategy involves the reaction of β-formyl enamides with urea, using a catalyst like samarium chloride under microwave irradiation, to form the pyrimidine ring. tcichemicals.com Another advanced method is the tandem aza-Wittig/electrocyclic ring closure, which has been successfully applied to synthesize fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines. google.com More recently, ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for forming cyclic compounds, including heterocyclic systems, by forming a carbon-carbon double bond. mdpi.com While not a direct method for initial pyrimidine construction, RCM is used to build complex fused-ring systems containing a pyrimidine core. mdpi.com

Halogen Exchange Reactions

Halogen exchange (Halex) reactions are a prevalent method for synthesizing fluorinated heterocycles. This approach involves replacing other halogens, typically chlorine, with fluorine on a pre-synthesized pyrimidine ring. This is often the most direct route to producing 2,4-difluorinated pyrimidines.

Conversion from Dichloropyrimidines

The most common precursor for 2,4-difluoro-5-methylpyrimidine is 2,4-dichloro-5-methylpyrimidine (B13550). This dichloro intermediate is typically synthesized from 5-methyluracil (thymine) via chlorination. The reaction of hydroxy-pyrimidines with phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or pyridine (B92270), is a well-established method for producing the corresponding chloropyrimidines. researchgate.net

Once 2,4-dichloro-5-methylpyrimidine is obtained, the chlorine atoms are substituted with fluorine via a nucleophilic aromatic substitution reaction. This is achieved using a fluoride (B91410) salt as the fluorine source. Reagents such as potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium (B224687) fluoride (TBAF) are commonly used, often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane (B150427). mdpi.comnih.gov The process can be facilitated by using spray-dried potassium fluoride to increase its reactivity. This Halex reaction is driven by the formation of a more stable salt (e.g., KCl) and the strong C-F bond. A patent describes the general conversion of 2,4,5-trihalopyrimidines to 2,4,5-trifluoropyrimidine (B103430) using metal fluorides at elevated temperatures, a process directly analogous to the synthesis of the title compound. nih.gov

PrecursorReagent(s)ProductRef
5-Methyluracil (Thymine)POCl₃, Pyridine2,4-Dichloro-5-methylpyrimidine researchgate.net
2,4,5-TrichloropyrimidineMetal Fluoride (e.g., KF)2,4,5-Trifluoropyrimidine nih.gov
4,4′-Dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxideTetrabutylammonium fluoride4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide mdpi.com

Trifluoromethylation and Difluoromethylation via Halogen Exchange (e.g., using POCl₃)

The introduction of trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups onto a pyrimidine ring can also be achieved through methods related to halogen exchange. In this context, phosphorus oxychloride (POCl₃) is not a fluorinating agent itself but is critical for preparing the necessary chlorinated pyrimidine intermediates. nih.gov For example, 2,4-dichloro-5-trifluoromethylpyrimidine serves as a key building block for more complex derivatives. wikipedia.org It can be synthesized and then undergo nucleophilic substitution reactions where one or both chlorine atoms are displaced by other functional groups. wikipedia.org

The synthesis of fluorinated pyrimidines, such as those containing a CF₃ group, can be accomplished by starting with fluorinated building blocks in a cyclocondensation reaction. wikipedia.org For instance, reacting trifluorinated acetoacetates or 2-bromoenones with amidines provides a direct route to trifluoromethyl-substituted pyrimidines. wikipedia.orgtcichemicals.com

Direct Fluorination Approaches

Direct fluorination involves the introduction of fluorine onto the pyrimidine ring through the substitution of a C-H bond. This method avoids the need for halogenated precursors but requires highly reactive and selective fluorinating agents. Electrophilic fluorination is the most common strategy in this category. wikipedia.org

Reagents containing a reactive nitrogen-fluorine (N-F) bond are the most widely used electrophilic fluorinating agents due to their relative stability and safety compared to elemental fluorine. wikipedia.org Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are prominent examples. wikipedia.orggoogle.com These reagents can fluorinate electron-rich aromatic and heterocyclic systems. For example, uracil (B121893) can be directly fluorinated to produce 5-fluorouracil (B62378) (5-FU) using Selectfluor®. This reaction provides a strong precedent for the direct fluorination of the structurally similar 5-methyluracil to produce 5-fluoro-5-methyluracil, a potential precursor for further transformations. The fluorination of 1,2-dihydropyridines with Selectfluor® also demonstrates its utility in creating fluorinated heterocycles. wikipedia.org

SubstrateReagentProductRef
UracilSelectfluor®5-Fluorouracil
1,2-DihydropyridinesSelectfluor®Fluorinated Dihydropyridines/Pyridines wikipedia.org
StilbenesSelectfluor®Fluorinated Stilbenes

Electrophilic Fluorination (e.g., using Selectfluor)

Electrophilic fluorination is a primary method for introducing fluorine atoms onto electron-rich aromatic and heteroaromatic rings. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a preferred reagent for this transformation due to its stability, ease of handling, and broad reactivity. sigmaaldrich.comref.ac.uk It is a non-volatile, air- and moisture-stable solid, making it a user-friendly source of electrophilic fluorine compared to more hazardous alternatives. sigmaaldrich.com

The synthesis of this compound via this method would typically start from a precursor like 5-methyluracil (5-methylpyrimidine-2,4(1H,3H)-dione). The pyrimidine ring in uracil derivatives can exist in tautomeric forms, including an enolic form, which is sufficiently electron-rich to react with electrophilic fluorinating agents. Research has shown that fluorination with Selectfluor™ occurs more rapidly for compounds that exist in their enolic form. ref.ac.uk The reaction mechanism is believed to proceed either through an electron transfer pathway or a direct SN2 attack at the fluorine atom of the reagent. rsc.org Studies on other systems suggest that for some substrates, no single electron transfer occurs during the initial attack on Selectfluor™. nih.gov

The reaction is typically carried out in a suitable solvent, such as acetonitrile, and may be accelerated with microwave irradiation, which can reduce reaction times from hours to minutes. researchgate.net

Table 1: Representative Conditions for Electrophilic Fluorination with Selectfluor™

ParameterConditionRationale / Reference
Fluorinating Agent Selectfluor™User-friendly, stable, and effective electrophilic fluorine source. sigmaaldrich.comref.ac.uk
Starting Material 5-Methyluracil or related pyrimidinedionePrecursor with an electron-rich ring system, especially in its enol form. ref.ac.uk
Solvent AcetonitrileCommon solvent for reactions with Selectfluor™. rsc.orgresearchgate.net
Temperature Room temperature to 150 °C (Microwave)Reactions can proceed under mild conditions or be accelerated with heat. sigmaaldrich.comresearchgate.net
Reaction Time Minutes (Microwave) to several hoursMicrowave assistance significantly shortens reaction duration. researchgate.net

Nucleophilic Fluorination

Nucleophilic fluorination, particularly through a nucleophilic aromatic substitution (SNAr) mechanism, is a cornerstone for the synthesis of fluorinated heterocycles. This method typically involves the displacement of leaving groups, such as chlorides, from the pyrimidine ring using a nucleophilic fluoride source. The common starting material for producing this compound via this route is 2,4-dichloro-5-methylpyrimidine.

A variety of fluoride salts can be employed, including potassium fluoride (KF), cesium fluoride (CsF), and silver fluoride (AgF). nih.gov The reactivity of these salts often follows the order AgF > CsF > KF, which correlates with their lattice enthalpies and solubility in common aprotic solvents. nih.gov Due to the high lattice energy and low solubility of KF, its use often requires phase-transfer catalysts, such as crown ethers, to enhance its nucleophilicity. researchgate.net The reaction is typically performed in high-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane at elevated temperatures to facilitate the substitution. In di-substituted pyrimidines, the chlorine at the 4-position is generally more reactive and is substituted first, followed by the chlorine at the 2-position. thieme-connect.de

Table 2: Reagents and Conditions for Nucleophilic Fluorination

ParameterConditionRationale / Reference
Starting Material 2,4-Dichloro-5-methylpyrimidineReadily available precursor with good leaving groups for SNAr. thieme-connect.de
Fluoride Source KF, CsF, AgFCommon nucleophilic fluoride reagents. nih.gov
Promoter (for KF) Crown ethers (e.g., 18-crown-6)Increases solubility and reactivity of KF. researchgate.net
Solvent DMSO, Sulfolane, DMFPolar aprotic solvents suitable for SNAr reactions. thieme-connect.de
Temperature Elevated temperatures (e.g., >150 °C)Required to overcome the activation energy for substitution. thieme-connect.de

Synthesis of Substituted Derivatives (e.g., involving lithiation and subsequent nucleophilic addition or substitution)

The introduction of various substituents onto the pyrimidine ring can be achieved through directed ortho-metalation (DoM). wikipedia.org This strategy involves the deprotonation of an aromatic or heteroaromatic ring at a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile to install a new functional group with high regioselectivity. wikipedia.org

For pyrimidine systems, alkoxy or acylamino groups can serve as effective DMGs. researchgate.net To synthesize derivatives of this compound, one could start with a precursor such as a 2,4-dialkoxypyrimidine. Treatment with a hindered strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can selectively deprotonate the 5-position. researchgate.net The use of a hindered base is crucial to prevent competitive nucleophilic addition to the electron-deficient pyrimidine ring. clockss.org The resulting 5-lithiated pyrimidine can then react with a wide array of electrophiles. Subsequent conversion of the alkoxy groups to fluorides would yield the final 5-substituted-2,4-difluoropyrimidine.

Table 3: Synthesis of 5-Substituted Pyrimidines via Directed Lithiation

StepReagent/ConditionPurposeReference
1. Lithiation LiTMP in anhydrous THF, low temp.Regioselective deprotonation at C-5. researchgate.netnih.gov
2. Quenching Various Electrophiles (e.g., Aldehydes, Ketones, CO₂, Me₃SiCl)Introduction of a functional group at C-5. researchgate.netresearchgate.net
3. Conversion Halogenating agent, then Nucleophilic FluorinationConversion of precursor groups (e.g., alkoxy) to fluoro groups. thieme-connect.de

Green Chemistry Approaches in Fluoropyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact. acsgcipr.orgutrgv.edu These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Traditional organic synthesis often relies on volatile and toxic organic solvents. acsgcipr.org Micellar catalysis offers a sustainable alternative by using water as the bulk solvent. acsgcipr.org This technique employs surfactants, which at a certain concentration form micelles—nanoscopic aggregates with a hydrophobic core and a hydrophilic exterior. acsgcipr.org These micelles act as nanoreactors, solubilizing organic substrates in their core and thereby facilitating reactions in an aqueous medium. acsgcipr.org

This approach is particularly well-suited for SNAr reactions, which are fundamental to the nucleophilic fluorination of dihalopyrimidines. nih.gov The use of a "benign-by-design" nonionic surfactant like TPGS-750-M in water has been shown to enable SNAr reactions with nitrogen, oxygen, and sulfur nucleophiles at or near room temperature, replacing conventional dipolar aprotic solvents like DMSO or DMF. nih.gov The combination of aqueous micellar conditions with microwave irradiation can further enhance reaction rates, offering a rapid and environmentally friendly synthetic route. utrgv.eduresearchgate.net This synergy reduces reaction times, lowers energy consumption, and simplifies product workup. utrgv.edu

Table 4: Principles of Green Synthesis in Aqueous Micellar Media

PrincipleAdvantageReference
Solvent WaterNon-toxic, non-flammable, readily available, and environmentally benign.
Catalysis Micellar (Surfactant-based)Eliminates the need for bulk organic solvents by creating nanoreactors in water. acsgcipr.org
Energy Microwave IrradiationDrastically reduces reaction times and energy consumption. utrgv.eduresearchgate.net
Efficiency High Yields, Simple WorkupReactions often proceed cleanly with simplified purification, reducing waste. nih.gov

Reactivity and Reaction Mechanisms of 2,4 Difluoro 5 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of pyrimidine (B1678525) rings. In the context of 2,4-difluoro-5-methylpyrimidine, SNAr reactions provide a versatile pathway for the introduction of a wide range of nucleophiles, leading to the synthesis of various substituted pyrimidine derivatives. The general mechanism proceeds through an addition-elimination sequence. nih.gov

Regioselectivity and Site-Specificity of Fluorine Displacement

A critical aspect of SNAr reactions on 2,4-difluoropyrimidines is the regioselectivity of the fluorine displacement. The position at which the nucleophile attacks (either C-2 or C-4) is governed by a combination of electronic and steric factors.

Electronic effects play a pivotal role in determining the site of nucleophilic attack. The carbon atoms attached to the fluorine atoms are electron-deficient and thus electrophilic. The presence of electron-withdrawing groups on the pyrimidine ring enhances its electrophilicity, thereby activating it towards nucleophilic attack. numberanalytics.com Conversely, electron-donating groups can deactivate the ring. numberanalytics.com The position of these substituents relative to the fluorine atoms is crucial; ortho and para placements are more effective in stabilizing the intermediate formed during the reaction. numberanalytics.com

Steric hindrance can also influence the regioselectivity. Bulky nucleophiles or substituents near a potential reaction site can impede the approach of the nucleophile, favoring attack at a less sterically hindered position. wuxiapptec.comcapes.gov.br For instance, the presence of a bulky substituent at the C-5 position can affect the C-4/C-2 selectivity. wuxiapptec.com

Table 1: Factors Influencing Regioselectivity in SNAr Reactions of Substituted Pyrimidines

Factor Influence on Regioselectivity
Electronic Effects Electron-withdrawing groups at ortho/para positions activate the ring and stabilize the intermediate, favoring attack at that site. numberanalytics.com
Steric Effects Bulky substituents near a reaction site can hinder nucleophilic attack, directing it to a less crowded position. wuxiapptec.comcapes.gov.br
Nucleophile The nature and size of the nucleophile can impact the site of attack.
Solvent The polarity and nature of the solvent can influence reaction rates and selectivity.

The nitrogen atoms within the pyrimidine ring are inherently electron-withdrawing and play a significant role in activating the ring for SNAr reactions. They help to stabilize the negative charge of the intermediate formed upon nucleophilic attack, particularly when the attack occurs at the C-2 and C-4 positions. stackexchange.com This is because the negative charge can be delocalized onto the electronegative nitrogen atom, which is a more favorable resonance contributor compared to having the charge on a carbon atom. stackexchange.com

The fluorine atoms themselves, being highly electronegative, strongly activate the carbon atoms to which they are attached. In nucleophilic aromatic substitution, the reactivity order of halogens is often F > Cl > Br > I, which is counterintuitive to the C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is typically the initial addition of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Mechanistic Pathways of SNAr in Difluoropyrimidines

The mechanism of SNAr reactions has been a subject of detailed study, with the debate centering on whether the reaction proceeds through a distinct intermediate or a concerted process.

The traditional and widely accepted mechanism for many SNAr reactions involves the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org This complex is formed in a two-step process:

Addition: The nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion. numberanalytics.com This step is typically the rate-determining step. numberanalytics.com

Elimination: The leaving group (in this case, a fluoride (B91410) ion) is expelled, restoring the aromaticity of the ring. numberanalytics.com

The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. numberanalytics.com Electron-withdrawing groups, particularly at positions ortho and para to the site of attack, significantly stabilize this intermediate through resonance. numberanalytics.commasterorganicchemistry.com The nitrogen atoms in the pyrimidine ring also contribute to the stabilization of the Meisenheimer complex. stackexchange.comyoutube.com

Table 2: Comparison of Mechanistic Intermediates

Intermediate Description Key Stabilizing Factors
Meisenheimer Complex A 1:1 adduct formed between an electron-poor arene and a nucleophile. wikipedia.org It is a reactive intermediate in stepwise SNAr reactions. wikipedia.org Electron-withdrawing groups (e.g., -NO2, -CN), heteroatoms in the ring. numberanalytics.comyoutube.com
Transition State (Concerted) A transient state where bond-forming and bond-breaking occur simultaneously. springernature.comresearchgate.net Factors that stabilize the Meisenheimer complex also stabilize the transition state in a concerted reaction. stackexchange.com

While the stepwise mechanism involving a Meisenheimer intermediate is well-established, recent research has provided compelling evidence that many SNAr reactions, particularly those involving heterocyclic substrates, may proceed through a concerted mechanism. springernature.comnih.gov In a concerted pathway, the addition of the nucleophile and the departure of the leaving group occur in a single step, passing through a transition state rather than a stable intermediate. springernature.comresearchgate.net

Kinetic isotope effect (KIE) studies and computational analyses have been instrumental in distinguishing between these two pathways. springernature.comnih.gov The nature of the substrate, nucleophile, and leaving group all influence whether the reaction is stepwise or concerted. researchgate.netstackexchange.com For instance, reactions with very good leaving groups and less electron-poor aromatic rings are more likely to be concerted, as the potential Meisenheimer complex is less stable. researchgate.net Conversely, highly electron-deficient rings and poor leaving groups favor a stepwise mechanism where the Meisenheimer complex is a distinct intermediate. springernature.comstackexchange.com Studies have suggested that SNAr reactions on nitrogen-containing heterocycles, such as pyrimidines, often proceed in a concerted fashion. stackexchange.com

Kinetic Isotope Effects in Fluoropyrimidine SNAr

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. In the context of nucleophilic aromatic substitution (SNAr) on fluoropyrimidines, investigating the KIE can provide insights into the rate-determining step of the reaction. For instance, a significant KIE observed upon isotopic labeling of the nucleophile or the pyrimidine ring could indicate that bond formation or bond breaking is involved in the slowest step of the reaction.

Directed Nucleophilic Aromatic Substitution (dSNAr)

Directed nucleophilic aromatic substitution (dSNAr) is a variation of the SNAr reaction where a directing group on the aromatic ring controls the regioselectivity of the substitution. This strategy is particularly useful for achieving substitution at a specific position when multiple reactive sites are present.

In the case of this compound, the two fluorine atoms at the C2 and C4 positions are both potential sites for nucleophilic attack. Generally, in SNAr reactions of 2,4-dihalopyrimidines, the C4 position is more reactive towards nucleophiles. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to the ring nitrogen at position 1. wuxiapptec.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org The fluorine atoms in this compound can act as leaving groups in these transformations, enabling the introduction of a wide variety of substituents at the C2 and C4 positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. youtube.commdpi.com For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups. The C4-fluorine is generally more reactive than the C2-fluorine, allowing for regioselective mono-arylation under controlled conditions.

A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids demonstrated that C4-substituted pyrimidines can be obtained in good to excellent yields with very low catalyst loading. mdpi.com A similar reactivity pattern is expected for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Dihalopyrimidine

EntryArylboronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)92
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)75

Data is illustrative and based on the reaction of 2,4-dichloropyrimidine (B19661) as reported in related literature. mdpi.com

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is a valuable method for introducing alkynyl moieties onto the pyrimidine ring of this compound. Similar to the Suzuki-Miyaura coupling, the C4-position is expected to be more reactive, allowing for selective mono-alkynylation.

Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov These methods often employ specific ligands to facilitate the catalytic cycle.

Table 2: Example of Copper-Free Sonogashira Coupling of an Aryl Bromide

EntryAlkyneCatalyst PrecursorLigandBaseSolventTemp.TimeYield (%)
1Phenylacetylene[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSOrt2 h95
21-Hexyne[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSOrt3 h92
3(Trimethylsilyl)acetylene[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSOrt1.5 h97

This table illustrates general conditions for a copper-free Sonogashira coupling and is based on data for aryl bromides. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides or triflates. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a direct route to substituted aminopyrimidines from this compound. The higher reactivity of the C4-fluorine atom allows for regioselective mono-amination.

The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. A variety of catalyst systems have been developed to accommodate a wide range of amine and aryl halide coupling partners. rsc.org

Table 3: General Conditions for Buchwald-Hartwig Amination

EntryAmineCatalystLigandBaseSolventTemp. (°C)Yield (%)
1AnilinePd(OAc)₂X-PhosK₂CO₃t-BuOH100>95
2MorpholinePd₂(dba)₃RuPhosNaOtBuToluene80>95
3BenzylaminePd(OAc)₂BINAPCs₂CO₃Toluene11085-95

This data is representative of typical Buchwald-Hartwig amination conditions for aryl halides. rsc.orgbeilstein-journals.org

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. rug.nlyoutube.com This reaction can be used to introduce vinyl substituents at the C2 or C4 position of this compound. As with other cross-coupling reactions, the C4-position is anticipated to be the more reactive site for monosubstitution.

The Heck reaction can be performed with various palladium sources and ligands, and even under ligand-free conditions for highly reactive substrates. rug.nl The choice of base and solvent also plays a significant role in the outcome of the reaction.

Table 4: Illustrative Conditions for the Heck Reaction

EntryAlkeneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂Et₃NDMF1002485
2n-Butyl acrylatePd(OAc)₂K₂CO₃NMP120490
3EthylenePdCl₂(PPh₃)₂NaOAcDMA1501275

This table provides general examples of Heck reaction conditions with various aryl halides.

Negishi-like Couplings

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. nih.govwikipedia.orgresearchgate.net This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. nih.gov In the context of this compound, a Negishi-like coupling would involve the reaction of an organozinc reagent (R-Zn-X) with the difluoropyrimidine, substituting one of the fluorine atoms with the organic group 'R'.

The catalytic cycle for such a reaction is understood to proceed through three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of the pyrimidine ring to form a Pd(II) intermediate. Given the two halogen sites on this compound, the oxidative addition typically shows regioselectivity. For dihalopyridines, which are analogous, the oxidative addition is generally favored at the C2 position, which is adjacent to a nitrogen atom. rsc.org

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the fluoride.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.net

While specific studies on Negishi couplings of this compound are not extensively documented in readily available literature, the reaction is highly feasible based on studies with analogous substrates like 2,4-dichloropyridines. rsc.org In these cases, organozinc reagents effectively couple at the C4 position under specific catalytic conditions, demonstrating that Negishi reactions can be a viable method for the selective functionalization of dihalopyrimidines. rsc.org The reaction's success and regioselectivity (C2 vs. C4 coupling) would be highly dependent on the choice of palladium catalyst and supporting ligands.

Ligand-Controlled Regioselectivity in Cross-Couplings

In cross-coupling reactions of polyhalogenated heterocycles like this compound, controlling which halogen is substituted is a significant synthetic challenge. The inherent electronic properties of the ring often favor reaction at one specific site. For dihalopyrimidines and analogous dihalopyridines, the C2 position is generally more electrophilic and reactive than the C4 position. rsc.orgresearchgate.net

However, this intrinsic selectivity can be overridden through the strategic use of catalyst ligands. Research on 2,4-dichloropyridines has shown that the use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can dramatically reverse the site-selectivity. rsc.org While standard palladium catalysts might yield a mixture of products or favor the C2-substituted product, the Pd/IPr catalytic system can promote cross-coupling almost exclusively at the C4 position. rsc.org

This ligand-controlled regioselectivity is attributed to the steric bulk of the ligand, which may favor the approach of the catalyst to the less sterically hindered C4 position, or influence the stability of the oxidative addition transition state. This powerful strategy allows for the selective synthesis of C4-functionalized pyrimidines, which can then undergo subsequent reactions at the remaining C2-fluorine atom, opening pathways to complex, multi-substituted heterocyclic compounds. rsc.org

Table 1: Ligand Effect on Regioselectivity of Cross-Coupling in Dihalo-N-Heterocycles Data is analogous, based on studies with 2,4-dichloropyridine.

Catalyst SystemPredominant Reaction SiteSelectivity (C4:C2)
Standard Pd Catalyst (e.g., Pd(PPh₃)₄)C2Low to Moderate
Pd / IPr (Bulky NHC Ligand)C4High (~10:1)

Reactions of Aryl Mesylates

Aryl mesylates (Ar-OMs) have emerged as effective electrophilic partners in palladium-catalyzed cross-coupling reactions, serving as a valuable alternative to aryl halides. rsc.org Phenols are abundant and inexpensive starting materials, making their derivatives, like mesylates, attractive for large-scale synthesis. Although aryl mesylates are generally less reactive than the corresponding aryl triflates or iodides, the development of specialized catalyst systems has enabled their widespread use in reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. researchgate.net

A potential reaction for this compound is a Suzuki-Miyaura cross-coupling with an aryl mesylate. This would involve the reaction of the difluoropyrimidine with an arylboronic acid, catalyzed by a palladium complex, where the aryl mesylate acts as the electrophile. However, a more direct application involving this compound would see it acting as the electrophile coupling with an arylboronic acid. Studies on 2,4-dichloropyrimidines have demonstrated highly efficient and regioselective Suzuki coupling with various arylboronic acids, predominantly yielding the C4-substituted product under microwave-assisted conditions with a Pd(PPh₃)₄ catalyst.

Given this precedent, a similar Suzuki-Miyaura reaction between an aryl mesylate and a boronic derivative of this compound is theoretically sound. The general conditions for such a coupling with an aryl mesylate often require a palladium catalyst paired with a bulky, electron-rich phosphine (B1218219) ligand to facilitate the challenging oxidative addition step to the C-O bond of the mesylate.

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Aryl Mesylates General conditions, not specific to the named compound.

ComponentExamplePurpose
Palladium PrecatalystPd(OAc)₂Source of active Pd(0) catalyst
LigandSPhos, RuPhos, or similar biaryl phosphinesStabilizes catalyst, facilitates oxidative addition
BaseK₃PO₄ or Cs₂CO₃Activates the boronic acid
SolventToluene or DioxaneReaction medium

Other Chemical Transformations

Oxidation Reactions

The methyl group at the C5 position of the pyrimidine ring is a site for potential chemical transformation, most notably oxidation. Analogous reactions are well-documented for structurally similar biomolecules like 5-methylcytosine (B146107) and thymine. organic-chemistry.orgresearchgate.net In these systems, the methyl group can be sequentially oxidized to a hydroxymethyl group, then to a formyl group, and finally to a carboxyl group. researchgate.net

This oxidation can be achieved through various methods, including reaction with hydroxyl radicals or via enzymatic or biomimetic catalysis. organic-chemistry.orgresearchgate.net For instance, iron(IV)-oxo complexes, which mimic the active site of TET (ten-eleven translocation) enzymes, are capable of oxidizing the methyl group of 5-methylcytosine. researchgate.net

Applying this to this compound, a similar stepwise oxidation of the 5-methyl group is expected. This would lead to the formation of (2,4-Difluoro-pyrimidin-5-yl)methanol, followed by 2,4-Difluoro-pyrimidine-5-carbaldehyde, and ultimately 2,4-Difluoro-pyrimidine-5-carboxylic acid. These transformations would provide valuable synthetic handles for further functionalization of the molecule at the C5 position.

Table 3: Potential Oxidation Products of this compound

Starting MaterialOxidation Product 1Oxidation Product 2Oxidation Product 3
This compound(2,4-Difluoro-pyrimidin-5-yl)methanol2,4-Difluoro-pyrimidine-5-carbaldehyde2,4-Difluoro-pyrimidine-5-carboxylic acid

Computational and Theoretical Studies on 2,4 Difluoro 5 Methylpyrimidine and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for elucidating the structural and electronic properties of pyrimidine (B1678525) derivatives. These computational methods provide insights that complement experimental findings and aid in understanding the reactivity and behavior of these molecules.

Geometry Optimization and Electronic Structure Analysis

Theoretical investigations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry of pyrimidine derivatives. mdpi.comnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles in the ground state. The optimized geometric parameters obtained from these calculations are often in good agreement with experimental data from techniques like X-ray crystallography, validating the computational approach. mdpi.comnih.gov For instance, studies on similar heterocyclic systems have shown that calculated bond lengths and angles closely match experimental values. nih.gov The analysis of the electronic structure provides a foundation for understanding the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.comresearchgate.netmalayajournal.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmalayajournal.org This facilitates charge transfer within the molecule. malayajournal.org Computational studies on pyrimidine analogues have utilized DFT calculations to determine these orbital energies and the corresponding energy gap. mdpi.comirjweb.com For example, in one study, the HOMO-LUMO energy gap for a pyrimidine derivative was calculated to be 5.25 eV, indicating its relative stability. mdpi.com The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

ParameterDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons; regions of high HOMO density are susceptible to electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons; regions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap indicates higher reactivity and lower stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netlibretexts.orgreadthedocs.io It helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. malayajournal.orgresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govmdpi.com This analysis defines the space a molecule occupies in a crystal and allows for the detailed examination of close contacts between neighboring molecules. nih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule.

Different properties can be mapped onto the Hirshfeld surface to highlight specific types of intermolecular interactions. The normalized contact distance (d_norm) map, for example, uses a red-white-blue color scheme to identify intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii, respectively. nih.gov Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds and other significant interactions. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a significant role in predicting spectroscopic parameters, which can be a valuable aid in the structural elucidation of newly synthesized compounds. nih.gov

¹H, ¹³C, and ¹⁹F NMR Predictions

Density Functional Theory (DFT) calculations have become a standard tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, including for ¹H, ¹³C, and ¹⁹F nuclei. nih.govscielo.org.mx The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. semanticscholar.org Theoretical predictions of chemical shifts for pyrimidine derivatives have been shown to correlate well with experimental data. mdpi.comscielo.org.mx

For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful technique due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. chemrxiv.orgnih.gov Predicting ¹⁹F chemical shifts computationally can be challenging but is achievable with appropriate levels of theory and the use of scaling factors to correct for systematic errors. nih.gov These predictions can be instrumental in assigning the correct signals in complex spectra of multifluorinated molecules. nih.gov

NucleusComputational MethodApplication
¹H GIAO-DFTPrediction of proton chemical shifts to aid in structural assignment. scielo.org.mx
¹³C GIAO-DFTPrediction of carbon chemical shifts, complementing ¹H NMR data for a complete structural picture. mdpi.comscielo.org.mx
¹⁹F GIAO-DFTPrediction of fluorine chemical shifts, crucial for the analysis of fluorinated compounds. nih.govsemanticscholar.orgchemrxiv.org

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping out the intricate details of chemical reactions. By modeling the interactions between molecules at an atomic level, researchers can elucidate reaction pathways, identify transient intermediates, and understand the energetic factors that govern chemical transformations.

Transition State Analysis and Energy Profiles

The study of nucleophilic aromatic substitution (SNAr) reactions is central to understanding the chemistry of halo-pyrimidines. Computational analysis reveals that these reactions can proceed through either a stepwise mechanism, involving a discrete Meisenheimer complex, or a concerted mechanism with a single transition state. nih.govnih.gov The specific pathway is influenced by the nature of the aromatic ring, the nucleophile, and the leaving group. nih.gov For many SNAr reactions on pyrimidine rings, especially with good leaving groups like chlorine or bromine, concerted mechanisms are predicted to be common. nih.gov

An energy profile, or reaction coordinate diagram, is a theoretical representation that charts the energy of a system as it progresses from reactants to products. wikipedia.org The highest point on this pathway represents the transition state, and the energy required to reach it is the activation energy (ΔG‡), which determines the reaction rate. wikipedia.orgyoutube.com For multi-step reactions, the profile will show intermediate states in the valleys between multiple transition states. youtube.comyoutube.comkhanacademy.org Computational studies can calculate the energy barriers for different potential reaction pathways, such as nucleophilic attack at the C2 versus the C4 position of a di-substituted pyrimidine, to predict the favored product. For instance, in a concerted SNAr reaction, a single transition state is located, and its energy barrier calculated. nih.gov In contrast, a stepwise reaction would involve locating the transition states for both the formation and collapse of the Meisenheimer intermediate. masterorganicchemistry.com

Regioselectivity Predictions

Regioselectivity—the preference for reaction at one position over another—is a critical aspect of synthesizing specifically substituted pyrimidines. For 2,4-dihalopyrimidines, the primary question is whether an incoming nucleophile will attack the C2 or C4 position. Generally, SNAr reactions on 2,4-dichloropyrimidines substituted with an electron-withdrawing group at the C5 position show a selectivity for substitution at the C4 position. nih.govresearchgate.net However, this selectivity can be reversed.

Computational models, particularly those employing quantum mechanics (QM), are powerful tools for predicting regioselectivity. wuxiapptec.comrsc.org These models analyze the electronic properties of the substrate, such as the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), to identify the most electrophilic sites susceptible to nucleophilic attack. wuxiapptec.com For example, in 2,4-dichloropyrimidine (B19661), the LUMO is primarily located at C4, explaining the typical C4 selectivity. However, introducing an electron-donating group at the C6 position alters the electronic distribution, making the LUMO lobes at C2 and C4 more similar in size and leading to C2-selective reactions. wuxiapptec.com

Machine learning (ML) models are also being developed to predict regioselectivity with high accuracy and speed. nih.govnih.govresearchgate.netrsc.org These models can be trained on vast datasets of known reactions and use molecular descriptors to predict the major product for a new reaction, often achieving high accuracy within seconds. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of atoms and molecules over time. mdpi.com These simulations solve Newton's equations of motion for a system of particles, allowing researchers to study the dynamic behavior of molecules like 2,4-difluoro-5-methylpyrimidine in various environments, such as in solution or bound to a biological target. mdpi.comnih.gov

In drug design, MD simulations are used to study the stability of a ligand bound to its protein target. nih.govmdpi.comtandfonline.com For example, simulations of pyrimidine-based inhibitors bound to enzymes like p21-activated kinase 4 (PAK4) or microtubule affinity-regulating kinase 4 (MARK4) can reveal key interactions and confirm the stability of the complex. mdpi.comnih.gov By analyzing the trajectories of the atoms, researchers can calculate metrics like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. mdpi.com Such studies have shown that the binding of pyrimidine-based inhibitors can stabilize the protein structure. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchpublish.comyoutube.com The fundamental principle is that variations in the structural or physicochemical properties of a series of molecules are correlated with changes in their biological effects. nih.gov

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can quantify various properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics. researchgate.net Statistical methods, like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build an equation that relates these descriptors to the activity. nih.govtandfonline.com

For pyrimidine derivatives, QSAR studies have been instrumental in designing new potent inhibitors for various biological targets, including VEGFR-2, Janus kinase 3 (JAK3), and Hepatitis C virus (HCV) NS5B polymerase. nih.govresearchpublish.comtandfonline.com These models help identify the key structural features required for high activity. researchpublish.com The predictive power of a QSAR model is evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.govtandfonline.com A robust and predictive QSAR model can then be used to screen virtual libraries of compounds to identify new potential drug candidates before they are synthesized and tested in the lab. nih.gov

Table 1: Statistical Parameters for Selected QSAR Models of Pyrimidine Analogues This table presents examples of statistical validation parameters from various QSAR studies on pyrimidine derivatives, demonstrating the predictive power of these models.

Spectroscopic Characterization Techniques for 2,4 Difluoro 5 Methylpyrimidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the electronic environment of specific nuclei such as fluorine-19. For fluorinated pyrimidines, 1H, 13C, and 19F NMR are routinely employed.

1H NMR Applications

Proton NMR (1H NMR) is fundamental in characterizing 2,4-difluoro-5-methylpyrimidine and its derivatives. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals provide valuable structural information.

In the 1H NMR spectrum of this compound, one would expect to observe signals corresponding to the methyl group protons and the aromatic proton at position 6. The methyl protons typically appear as a singlet or a finely split multiplet due to coupling with the fluorine atoms and the aromatic proton. The proton at C6 will exhibit coupling to the adjacent fluorine atoms and the methyl group protons. For instance, in related 5-methylpyrimidine (B16526) derivatives, the C6-H proton signal appears around 8.5-9.1 ppm, and the methyl protons resonate around 2.4 ppm. rsc.org

The presence of fluorine atoms significantly influences the chemical shifts of nearby protons. For example, in 2,4-dichloro-5-methylpyrimidine (B13550), the C6-H proton appears at a specific chemical shift, and this value would be different in its difluoro counterpart due to the high electronegativity of fluorine. chemicalbook.com Similarly, the spectrum of 2,4-dichloro-6-methylpyrimidine (B20014) shows a distinct signal for the C5 proton. chemicalbook.comsigmaaldrich.com

The following table summarizes typical 1H NMR data for related substituted pyrimidines:

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
4-(4-fluorophenyl)-5-methylpyrimidine rsc.orgH-29.13s
H-68.65s
Phenyl-H7.17-7.66m
4-(4-chlorophenyl)-5-methylpyrimidine rsc.orgH-29.13s
H-68.65s
Phenyl-H7.47-7.60m
CH32.40s
2,4-Dichloro-5-fluoropyrimidine (B19854) chemicalbook.comH-6---

Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, and 'm' multiplet.

13C NMR Applications

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment.

For this compound, the 13C NMR spectrum will show signals for the five carbon atoms of the pyrimidine (B1678525) ring and the methyl group. The carbons directly bonded to fluorine atoms (C2 and C4) will exhibit large one-bond carbon-fluorine coupling constants (1JCF). The chemical shifts of these carbons are significantly downfield due to the deshielding effect of the fluorine atoms. mdpi.com Carbons further away will show smaller two-bond (2JCF) and three-bond (3JCF) couplings.

The interpretation of 13C NMR spectra of fluorinated compounds can be complex due to these C-F couplings. However, these couplings are also highly informative for structural assignment. caltech.edu For example, the carbon of a methyl group on a pyrimidine ring typically appears in the upfield region of the spectrum. youtube.com

The following table presents representative 13C NMR data for related pyrimidine and oxadiazole derivatives, illustrating the effect of substituents on chemical shifts.

CompoundCarbonChemical Shift (ppm)Coupling Constant (Hz)
4-(4-fluorophenyl)pyrimidine rsc.orgC-2162.79
C-4163.51
C-5116.04
C-6157.55
4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide mdpi.comC-4159.5J = 265.5
C-393.8J = 31.2
3-Aryl-5-methyl-1,2,4-oxadiazoles scispace.comC-3~168
C-5~178
5-Ethyl-2-methylpyridine chemicalbook.comC-2-
C-3-
C-4-
C-5-
C-6-
CH3-
CH2CH3-

19F NMR Applications

Fluorine-19 NMR (19F NMR) is a crucial technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. wikipedia.orgnih.gov The chemical shifts in 19F NMR are highly sensitive to the electronic environment, providing valuable information about the substitution pattern and electronic properties of the molecule. nih.gov

In this compound, two distinct signals are expected for the fluorine atoms at positions 2 and 4, unless accidental chemical shift equivalence occurs. The chemical shifts of these fluorine atoms will be influenced by the methyl group at position 5. The signals will likely appear as multiplets due to coupling with each other (nJFF) and with the protons in the molecule (nJHF). wikipedia.org

The typical chemical shift range for fluorine atoms attached to aromatic rings is between -80 and -170 ppm relative to CFCl3. ucsb.edu For example, in 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide, the 19F NMR signal appears at -114.2 ppm. mdpi.com

The following table provides some examples of 19F NMR chemical shifts for fluorinated compounds.

CompoundFluorine PositionChemical Shift (ppm)
4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide mdpi.comF-4, F-4′-114.2
N-difluoromethyl derivative of (4S,7R)-camphopyrazole (Isomer 1) nih.govCHF2-89.16, -91.64
N-difluoromethyl derivative of (4S,7R)-camphopyrazole (Isomer 2) nih.govCHF2-90.80, -92.05

2D-NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguous assignment of proton and carbon signals, especially in complex molecules.

For this compound, an HMBC experiment would show correlations between the methyl protons and C4, C5, and C6 of the pyrimidine ring. The C6 proton would show correlations to C2, C4, and C5. These correlations provide definitive evidence for the connectivity of the molecule.

Conformational Analysis using NMR Coupling Constants

Long-range coupling constants, such as 4J and 5J, are often observed in fluorinated aromatic systems and are sensitive to the stereochemical arrangement. acs.org For example, the relative magnitudes of cis and trans coupling constants can be used to determine the stereochemistry around a double bond or the conformation of a ring system. Theoretical calculations are often used in conjunction with experimental J-coupling data to refine conformational models. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers valuable structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental formula. rsc.org

The fragmentation pattern of this compound under electron ionization (EI) would involve the loss of various fragments. Common fragmentation pathways for pyrimidine derivatives include the loss of HCN, N2, and cleavage of substituent groups. chemguide.co.uk For this specific compound, one might expect to see fragments corresponding to the loss of a fluorine atom, a methyl radical, or the entire pyrimidine ring fragmentation. The fragmentation pattern of related compounds like pentane (B18724) shows cleavage of C-C bonds, leading to characteristic fragment ions. libretexts.orgyoutube.com

The following table shows the predicted major fragment ions for this compound based on common fragmentation patterns of similar molecules.

Ionm/z (Predicted)Possible Origin
[C5H4F2N2]+130Molecular Ion
[C5H4FN2]+111Loss of F
[C4HF2N2]+115Loss of CH3
[C4H3F2N]+102Loss of HCN

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, often to within a few parts per million (ppm). Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses (isobaric interferences), which is essential when analyzing complex samples or confirming the identity of a synthesized compound. acs.org

The molecular formula of this compound is C₅H₄F₂N₂. Its theoretical monoisotopic mass can be calculated for precise analysis. In HRMS, the compound is typically ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For instance, in the case of a protonated molecule ([M+H]⁺), the expected high-resolution m/z value would be determined.

In studies of related fluorinated pyrimidine derivatives, HRMS is used to confirm structures and analyze fragmentation patterns. For example, in the analysis of a complex derivative like 2',6'-difluoro-5-methyl ufz.desigmaaldrich.comscielo.org.zatriazolo[1,5-a]pyrimidine-2-sulfoanilide, HRMS can verify the elemental formula (C₁₂H₉F₂N₅O₂S) by measuring the exact mass of the protonated molecule. ufz.de The observed mass can then be compared to the theoretical mass for confirmation.

Table 1: Theoretical HRMS Data for this compound Adducts

Adduct Ion Molecular Formula Theoretical m/z
[M+H]⁺ C₅H₅F₂N₂⁺ 131.0415
[M+Na]⁺ C₅H₄F₂N₂Na⁺ 153.0235

Note: Data is calculated based on the most abundant isotopes of each element.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is frequently coupled with mass spectrometry (MS) to analyze compounds without causing significant fragmentation. This is particularly useful for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound and its derivatives, ESI-MS is effective for generating intact molecular ions, typically protonated species like [M+H]⁺ in positive ion mode. This allows for the straightforward determination of the molecular weight. nih.gov When combined with tandem mass spectrometry (MS/MS), ESI can provide structural information through collision-induced dissociation (CID) of the parent ion. mdpi.com The resulting fragmentation pattern is a fingerprint that helps to confirm the molecular structure.

For instance, the ESI-MS/MS analysis of a related compound, 2',6'-difluoro-5-methyl ufz.desigmaaldrich.comscielo.org.zatriazolo[1,5-a]pyrimidine-2-sulfoanilide, shows a precursor ion at an m/z of 326.0518, corresponding to [M+H]⁺. ufz.de Fragmentation of this ion provides data on the stability of different parts of the molecule and the nature of its substituent groups.

Infrared (IR) Spectroscopy (e.g., FT-ATR-IR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. chemmethod.com It works by measuring the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds (e.g., stretching, bending). Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum. Techniques like Fourier Transform Attenuated Total Reflectance (FT-ATR)-IR are often used for their simplicity and require minimal sample preparation.

For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the pyrimidine ring, C-F bonds, C-H bonds of the methyl group, and C=N bonds. Based on studies of pyrimidine and its derivatives, the following assignments can be predicted:

C-F Stretching: Strong absorption bands are expected in the region of 1250-1000 cm⁻¹, characteristic of aryl fluorides.

Aromatic Ring Vibrations: Multiple bands between 1600 cm⁻¹ and 1400 cm⁻¹ would correspond to the C=C and C=N stretching vibrations of the pyrimidine ring.

C-H Vibrations: Stretching vibrations for the methyl group (CH₃) would appear around 2950-2850 cm⁻¹, while the aromatic C-H stretch would be observed above 3000 cm⁻¹. Bending vibrations for the methyl group would be seen near 1450 cm⁻¹ and 1375 cm⁻¹.

Ring Bending: Out-of-plane bending vibrations of the ring C-H and C-F bonds typically appear at lower frequencies (< 900 cm⁻¹).

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretching Aromatic Ring
2960-2850 C-H Stretching Methyl Group (-CH₃)
1600-1450 C=C and C=N Stretching Pyrimidine Ring
1465-1440 C-H Bending (Asymmetric) Methyl Group (-CH₃)
1380-1370 C-H Bending (Symmetric) Methyl Group (-CH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ossila.com When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. sigmaaldrich.com The specific wavelengths of light absorbed (λmax) are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of electrons in the π-bonding orbitals of the aromatic pyrimidine ring to anti-bonding π* orbitals.

n → π transitions:* These lower-energy, lower-intensity absorptions involve the promotion of non-bonding electrons (from the nitrogen atoms' lone pairs) to anti-bonding π* orbitals.

Studies on related heterocyclic compounds provide insight into the expected spectral features. For example, pyridine (B92270) derivatives exhibit characteristic UV absorptions. researchgate.net The presence of fluorine atoms, which are highly electronegative, can influence the energy of the molecular orbitals, potentially causing a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted pyrimidine. Research on 2,4-diaminotriazine-thiazole derivatives shows two main absorption bands in the ranges of 281-304 nm and 320-364 nm.

Table 3: Typical Electronic Transitions in Heterocyclic Aromatic Compounds

Transition Type Typical Wavelength Range (nm) Description
π → π* 200 - 400 High intensity; involves promotion of electrons in π bonds.

Table of Compounds Mentioned

Compound Name
This compound
2',6'-difluoro-5-methyl ufz.desigmaaldrich.comscielo.org.zatriazolo[1,5-a]pyrimidine-2-sulfoanilide
4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide
4-(N,N-dimethylamino)pyridine (DMAPy)
2,4-diaminotriazine-thiazoles

Applications As Synthetic Building Blocks and Intermediates in Advanced Materials and Organic Synthesis

Role in Heterocyclic Compound Synthesis

The electron-deficient nature of the pyrimidine (B1678525) ring, enhanced by the two electronegative fluorine atoms, makes the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its application in constructing a variety of other heterocyclic systems.

2,4-Difluoro-5-methylpyrimidine is an ideal precursor for the synthesis of fused pyrimidine scaffolds, which are core structures in many biologically active compounds. The general strategy involves the reaction of the difluoropyrimidine with binucleophiles, where two nucleophilic centers in one molecule can displace both fluorine atoms to form a new fused ring.

Common examples of such binucleophiles include hydrazine (B178648), substituted hydrazines, and amino-azoles. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidines, while reaction with 3-amino-1,2,4-triazole can yield google.comsigmaaldrich.comresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.netnih.govtsijournals.com The reaction typically proceeds in a stepwise manner, with the first nucleophilic attack occurring at the more reactive C4 position, followed by an intramolecular cyclization via substitution of the C2 fluorine. This stepwise approach allows for the regioselective synthesis of these important bicyclic heterocycles. google.com

The general synthetic routes for these fused systems, for which this compound is a suitable starting material, are well-established. google.comresearchgate.netresearchgate.net

Table 1: Potential Fused Heterocyclic Systems from this compound

Binucleophile Resulting Fused Scaffold
Hydrazine Hydrate Pyrazolo[3,4-d]pyrimidine
3-Aminopyrazole Pyrazolo[1,5-a]pyrimidine

The conversion of the pyrimidine ring of this compound into a pyridine-based structure through ring transformation reactions is not a widely documented or common application in synthetic chemistry. clockss.orgnih.gov Such transformations are generally complex and not synthetically straightforward.

Precursors for Polyfluorinated Organic Compounds

This compound serves as a crucial intermediate in the synthesis of complex polyfluorinated organic molecules, particularly for the pharmaceutical and agrochemical industries. In this role, the fluorinated pyrimidine unit is incorporated as a core structural motif. The fluorine atoms can be selectively substituted to introduce other functionalities, or they can be retained in the final product where their presence often enhances biological activity, metabolic stability, and other physicochemical properties.

Patent literature highlights the importance of closely related structures as intermediates. For example, 2,4-dichloro-5-fluoropyrimidine (B19854) is a key intermediate in the synthesis of antifungal agents like voriconazole. google.com Similarly, 2,4-dichloro-5-trifluoromethyl-pyrimidine is an important precursor for manufacturing active ingredients for cancer therapies. google.com Chloropyrimidine compounds are widely used because the chlorine atoms can be replaced to perform functional group conversions or to create new carbon-carbon bonds through coupling reactions. google.com By analogy, this compound provides a similar platform for creating structurally diverse and highly functionalized molecules where the fluorinated pyrimidine core is a key component.

Table 2: Examples of Related Dihalopyrimidine Intermediates and Their Applications

Intermediate Application Area Reference
2,4-Dichloro-5-fluoropyrimidine Antifungal Drugs (e.g., Voriconazole) google.com
2,4-Dichloro-5-trifluoromethyl-pyrimidine Anticancer Drugs google.com

Integration into Coordination Complexes for Functional Materials

The direct integration of this compound as a ligand into coordination complexes for the development of functional materials is not extensively reported in the scientific literature. While pyrimidine derivatives can act as ligands, their application in advanced materials often requires more complex structures with specific electronic and photophysical properties. ossila.comasianpubs.orgossila.com

There is limited evidence to suggest that this compound is used as a cyclometalating ligand in photocatalysis. Cyclometalation typically involves the formation of a C-M bond between a metal and an aryl or heteroaryl ring, a process for which phenyl-pyridine type ligands are much more common. sigmaaldrich.comossila.com The electronic properties of the pyrimidine ring in this compound are not generally conducive to the types of C-H activation required for cyclometalation.

The use of this compound as a direct component in the emissive or charge-transport layers of Organic Light-Emitting Diodes (OLEDs) is not well-documented. Materials used in OLEDs are typically large, conjugated molecules designed to have specific HOMO/LUMO energy levels and high photoluminescence quantum yields. ossila.comossila.comrsc.org While complex pyrimidine derivatives are used in OLED materials, such as B3PymPm and B4PyPPm, these are highly elaborate structures and are not synthesized from this compound. ossila.comossila.com

Intermediates in Complex Organic Molecule Construction

The pyrimidine ring is a fundamental structural motif in a vast array of biologically active compounds and functional materials. The presence of two reactive fluorine atoms at the 2- and 4-positions of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols, thereby enabling the construction of diverse and complex molecular architectures.

The chlorine analogue, 2,4-dichloro-5-methylpyrimidine (B13550), is a known intermediate in the synthesis of various compounds. researchgate.net It stands to reason that the difluoro derivative would exhibit similar, if not enhanced, reactivity, making it a valuable building block. For instance, in the synthesis of kinase inhibitors, substituted pyrimidines are frequently employed as the core heterocyclic scaffold. The strategic functionalization at the 2- and 4-positions is crucial for modulating biological activity and selectivity. mdpi.com

Furthermore, fluorinated pyrimidines are integral to the development of various pharmaceuticals and agrochemicals. While specific examples detailing the use of this compound are scarce, the synthesis of other fluorinated pyrimidine derivatives has been documented for their potential as antiviral and anticancer agents. nih.gov The controlled displacement of the fluorine atoms in this compound could provide a direct route to novel derivatives with potential therapeutic applications.

The table below illustrates the potential for diversification of molecular structures starting from this compound, based on the known reactivity of similar dihalopyrimidines.

Starting MaterialReagentPotential Product ClassPotential Application Area
This compoundPrimary/Secondary Amine2-Amino-4-fluoropyrimidines / 4-Amino-2-fluoropyrimidines / 2,4-DiaminopyrimidinesMedicinal Chemistry, Materials Science
This compoundAlcohol/Phenol2-Alkoxy/Aryloxy-4-fluoropyrimidines / 4-Alkoxy/Aryloxy-2-fluoropyrimidines / 2,4-Dialkoxy/DiaryloxypyrimidinesAgrochemicals, Pharmaceuticals
This compoundThiol/Thiophenol2-Thioalkyl/Thioaryl-4-fluoropyrimidines / 4-Thioalkyl/Thioaryl-2-fluoropyrimidines / 2,4-Dithioalkyl/DithioarylpyrimidinesFunctional Materials, Organic Electronics

Further research into the specific reaction conditions and substrate scope for this compound is necessary to fully realize its potential as a versatile intermediate in the construction of complex organic molecules.

Future Research Directions and Outlook

Development of Novel Synthetic Routes and Strategies

The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern organic chemistry. researchgate.net For 2,4-Difluoro-5-methylpyrimidine, future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes. While traditional methods for synthesizing fluorinated pyrimidines often involve harsh conditions and the use of hazardous reagents, contemporary research is moving towards milder and more selective techniques. researchgate.net

Future synthetic strategies could explore:

Late-Stage Fluorination: Introducing fluorine atoms at a later stage of the synthesis can provide more direct access to the target molecule and its analogs. This approach avoids the need to carry fluorine through a multi-step sequence, which can often be challenging.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive intermediates or hazardous reagents. The application of flow chemistry to the synthesis of this compound could lead to improved yields and purity.

Catalytic Methods: The development of novel catalysts for C-F bond formation is a highly active area of research. Future work could focus on applying and adapting these catalytic systems for the efficient synthesis of this compound.

A hypothetical comparison of a traditional versus a potential future synthetic route is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for Fluorinated Pyrimidines

Feature Traditional Batch Synthesis Potential Future Flow Synthesis
Reagents Often involves hazardous fluorinating agents Milder, more selective reagents
Conditions High temperatures, prolonged reaction times Precise temperature and pressure control
Scalability Challenging to scale up safely Readily scalable
Safety Higher risk of exposure to hazardous materials Enhanced safety through enclosed system

| Efficiency | May suffer from lower yields and side products | Improved yields and purity |

Advanced Mechanistic Investigations of Reactivity

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its rational application in chemical synthesis. The presence of two fluorine atoms on the pyrimidine (B1678525) ring significantly influences its electronic properties and, consequently, its reactivity towards nucleophiles and electrophiles.

Future mechanistic studies could involve:

Kinetic Analysis: Detailed kinetic studies of key reactions, such as nucleophilic aromatic substitution (SNAr), will provide quantitative data on reaction rates and the factors that influence them.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to elucidate reaction pathways and identify key intermediates.

In Situ Spectroscopic Techniques: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable insights into the formation and consumption of intermediates.

The high electronegativity of fluorine polarizes the C-F bond, which can impact reaction mechanisms. researchgate.net Understanding these electronic effects is key to predicting and controlling the regioselectivity of reactions involving this compound.

Exploration of New Chemical Transformations

The unique reactivity of fluorinated pyrimidines opens the door to a wide range of chemical transformations. For this compound, future research is expected to explore its utility as a versatile building block in organic synthesis.

Potential areas of exploration include:

Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms are expected to be good leaving groups, making the C2 and C4 positions susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse derivatives. A study on related 5-trifluoromethylpyrimidine derivatives has shown successful substitution reactions. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, could be employed to form new carbon-carbon and carbon-heteroatom bonds at the C2 and C4 positions.

Cyclization Reactions: The pyrimidine ring can serve as a scaffold for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. nih.gov

The potential for regioselective functionalization of this compound is a key area for future investigation, as illustrated in Table 2.

Table 2: Potential Regioselective Reactions of this compound

Position Potential Reaction Potential Reagents
C2 Nucleophilic Aromatic Substitution Amines, Alcohols, Thiols
C4 Nucleophilic Aromatic Substitution Amines, Alcohols, Thiols

| Methyl (C5) | Halogenation / Further Functionalization | N-Bromosuccinimide (NBS) |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work has become an indispensable tool in modern chemical research. nih.gov For this compound, this integrated approach can accelerate the discovery and development of new applications.

Future research will likely leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular properties, such as electronic structure, reactivity indices, and spectroscopic data. These predictions can guide experimental design and help to rationalize observed reactivity.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can be used to predict the binding affinity of this compound derivatives to biological targets, thereby prioritizing compounds for synthesis and biological evaluation.

High-Throughput Screening: Computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific applications, which can then be synthesized and tested experimentally. nih.gov

The integration of these computational and experimental workflows creates a powerful feedback loop, where computational predictions guide experimental efforts, and experimental results are used to refine and validate computational models. nih.gov This iterative process can significantly streamline the research and development pipeline.

Q & A

Q. Optimization Strategies :

  • Solvent choice (e.g., DMF enhances reactivity in cyclocondensation).
  • Temperature control during halogenation to minimize side reactions.
  • Use of scavengers like glacial AcOH to stabilize intermediates .

Q. Table 1. Representative Yields for Fluorinated Pyrimidine Derivatives

CompoundMethodYield (%)ConditionsReference
4-Fluoro-2-methyl-6-(4-nitrophenyl)pyrimidineCyclocondensation92DMF, 80°C, 12 h
4-Fluoro-6-(4-fluorophenyl)-2-methylpyrimidineHalogenation85POCl₃, DMF, 0–60°C

How can computational methods like DFT aid in understanding the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations provide insights into the compound’s electronic structure, reactivity, and intermolecular interactions. For example:

  • Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites. Fluorine substituents lower the LUMO energy, enhancing electrophilicity at the pyrimidine ring .
  • NMR Chemical Shifts : Simulated 1^1H/19^19F NMR spectra align with experimental data to validate structural assignments .
  • Hirshfeld Surface Analysis : Quantifies non-covalent interactions (e.g., F···H, C–H···π) critical for crystal packing and solubility .

Q. Methodology :

  • Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets.
  • Compare computed dipole moments and electrostatic potentials with experimental data to assess solvent interactions .

What strategies are recommended for resolving contradictions in spectroscopic data during characterization?

Advanced Research Question
Discrepancies in NMR, HRMS, or crystallographic data require systematic validation:

  • Cross-Validation : Compare 1^1H/13^13C NMR with DEPT-135 to distinguish CH₃, CH₂, and CH groups. For fluorinated analogs, 19^19F NMR clarifies substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error. For example, a reported HRMS m/z of 235.0842 (C₆H₅F₂N₃) matches theoretical values .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., fluorine vs. methyl group positioning) .

Case Study : A 0.3 ppm deviation in 1^1H NMR for a methyl group may indicate steric hindrance altering rotational freedom. Re-measuring in deuterated DMSO vs. CDCl₃ can isolate solvent effects .

What biological targets are associated with this compound, and how are in vitro assays designed to evaluate its activity?

Advanced Research Question
Fluorinated pyrimidines are explored as enzyme inhibitors or receptor ligands. Key targets include:

  • Thymidylate Synthase (TS) : Critical for DNA synthesis. Fluorine mimics the substrate’s uracil moiety, enabling competitive inhibition.
  • Kinases : Methyl and fluorine groups enhance hydrophobic binding in ATP pockets .

Q. In Vitro Assay Design :

  • Enzyme Inhibition : Measure IC₅₀ via spectrophotometric monitoring of dUMP conversion to dTMP.
  • Cell Viability : Use MTT assays on cancer lines (e.g., HCT-116) with EC₅₀ values compared to 5-Fluorouracil .
  • Molecular Docking : AutoDock Vina predicts binding poses with TS (PDB: 1HW4) to guide SAR studies .

Q. Table 2. Representative Biological Data for Pyrimidine Derivatives

CompoundTargetIC₅₀ (μM)Cell LineReference
5-Fluoro-2,4-dimethoxypyrimidineTS0.8HCT-116
4-Fluoro-6-phenylpyrimidineEGFR Kinase2.1A549

How can reaction conditions be optimized to enhance regioselectivity in fluorinated pyrimidine synthesis?

Advanced Research Question
Regioselectivity challenges arise during dihalogenation or methylation:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring fluorination at the 2- and 4-positions .
  • Catalytic Additives : KI or CsF accelerates halogen exchange while reducing byproducts .
  • Temperature Gradients : Stepwise heating (25°C → 60°C) improves control over mono- vs. di-substitution .

Example : A 15% increase in 2,4-difluoro selectivity was achieved using CsF (2 equiv.) in DMF at 50°C versus 30°C .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
While direct safety data for this compound is limited, protocols for analogous fluorinated pyrimidines include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., POCl₃) .
  • Waste Disposal : Segregate halogenated waste for incineration by licensed facilities .

Note : Conduct a risk assessment using SDS from PubChem or ChemIDplus for compound-specific guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.